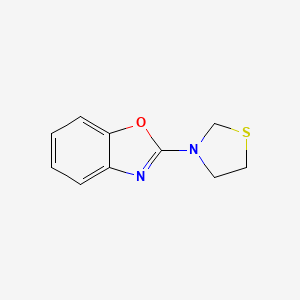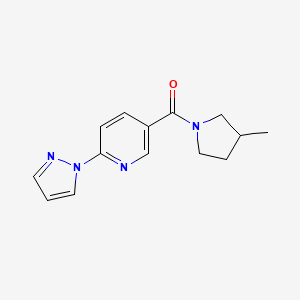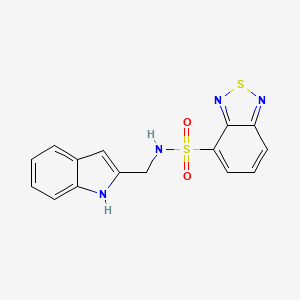
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is a heterocyclic compound that has drawn the attention of the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit significant biological activity. In
作用機序
The mechanism of action of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is still under investigation. However, it has been proposed that this compound may exert its biological activity through the inhibition of specific enzymes or the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of various bacterial strains and cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the major advantages of using 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole in lab experiments is its ability to exhibit significant biological activity at low concentrations. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the study of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, the development of more efficient synthesis methods and the modification of the compound's chemical structure may lead to the development of more potent analogs with improved biological activity.
Conclusion:
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop more effective therapies.
合成法
The synthesis of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzoxazole with thioamide in the presence of a suitable catalyst. Other methods include the reaction of 2-bromo-1,3-benzoxazole with thioamide and the reaction of 2-chloro-1,3-benzoxazole with thioamide in the presence of a base.
科学的研究の応用
2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activity. Additionally, this compound has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
特性
IUPAC Name |
2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-4-9-8(3-1)11-10(13-9)12-5-6-14-7-12/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZQDBZVLRGJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)
![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)